Product packaging for 4-Pyridinebutanoic acid(Cat. No.:CAS No. 102878-73-9)

4-Pyridinebutanoic acid

Cat. No.: B1306506
CAS No.: 102878-73-9
M. Wt: 165.19 g/mol
InChI Key: LTEOZJKVMBWJRT-UHFFFAOYSA-N
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Description

Historical Perspectives on the Significance of Pyridine (B92270) Derivatives in Organic Synthesis and Medicinal Chemistry

The journey of pyridine and its derivatives began in 1846 with the isolation of picoline by Anderson. researchgate.net The structure of pyridine itself was later elucidated independently by Wilhelm Körner in 1869 and James Dewar in 1871. researchgate.netrsc.org A pivotal moment in synthetic chemistry arrived in 1876 when William Ramsay achieved the first synthesis of a heteroaromatic compound by producing pyridine from acetylene (B1199291) and hydrogen cyanide. wikipedia.orgresearchgate.net

The early 20th century marked a turning point for the practical applications of pyridine derivatives, particularly in medicinal chemistry. The discovery of the therapeutic properties of niacin (nicotinic acid, a pyridine derivative) for treating dermatitis and dementia in the 1930s highlighted the immense potential of this class of compounds. researchgate.net This discovery spurred further research, leading to the development of a plethora of pyridine-containing drugs with a wide range of therapeutic uses.

Overview of the Structural Importance of the Pyridine Moiety in Bioactive Molecules

The pyridine ring is a privileged scaffold in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. rsc.org Its prevalence in over 7000 drug molecules underscores its importance. rsc.org The nitrogen atom in the pyridine ring imparts several key properties that are advantageous for drug design:

Enhanced Pharmacological Activity: The presence of the pyridine moiety often leads to a significant increase in the biological activity of a molecule. rsc.orgnih.gov

Improved Physicochemical Properties: The nitrogen atom can participate in hydrogen bonding and alters the molecule's polarity, which can enhance aqueous solubility and bioavailability. nih.gov

Metabolic Stability: Incorporation of a pyridine ring can improve a molecule's resistance to metabolic breakdown, leading to a longer duration of action. researchgate.net

Protein Binding: The pyridine ring can interact favorably with biological targets such as enzymes and receptors. numberanalytics.com

The versatility of the pyridine scaffold is evident in the diverse range of pharmaceuticals that contain it, including treatments for cancer, viral infections, and cardiovascular diseases. rsc.orgnih.gov

Contextualization of 4-Pyridinebutanoic Acid within the Broader Class of Pyridine Carboxylic Acids

This compound belongs to the class of organic compounds known as pyridine carboxylic acids. ontosight.ai These are derivatives of pyridine that contain a carboxylic acid functional group. The position of the carboxylic acid relative to the nitrogen atom in the pyridine ring gives rise to different isomers with distinct properties and applications. The simplest pyridine carboxylic acids are picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid). wikipedia.org

This compound is specifically a pyridine derivative where a butanoic acid chain is attached to the 4-position of the pyridine ring. This structure provides a combination of the properties of both the pyridine ring and the carboxylic acid group, making it a molecule of interest for various research applications. ontosight.ai

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameIUPAC NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compound4-(Pyridin-4-yl)butanoic acidC9H11NO2165.19477251-67-5
This compound, hydrochloride4-(Pyridin-4-yl)butanoic acid hydrochlorideC9H11NO2·HClNot specified71879-56-6 cymitquimica.com
4-Oxo-4-(3-pyridyl)butanoic acid4-Oxo-4-(pyridin-3-yl)butanoic acidC9H9NO3179.186315-52-8 solubilityofthings.com
4-Hydroxy-4-(3-pyridyl)-butanoic acid4-Hydroxy-4-(pyridin-3-yl)butanoic acidC9H11NO3181.188515569-97-8 hmdb.ca
N-Fmoc-(S)-a-(methyl-amino)-4-pyridinebutanoic acid(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-(pyridin-4-yl)butanoic acidC25H24N2O4416.482642331-43-7 sigmaaldrich.com
Isonicotinic acidPyridine-4-carboxylic acidC6H5NO2123.1155-22-1 wikipedia.orgwikipedia.org

Research Gaps and Future Directions in this compound Studies

While the broader field of pyridine chemistry is well-established, specific compounds like this compound still offer avenues for further exploration. Identifying research gaps is crucial for advancing scientific knowledge. nih.gov

Future research on this compound could focus on several key areas:

Novel Synthetic Methodologies: Developing more efficient and environmentally friendly methods for the synthesis of this compound and its derivatives is an ongoing area of interest.

Exploration of Biological Activity: While the hydrochloride salt of this compound has been investigated as a pharmaceutical intermediate for conditions like cardiovascular and neurological diseases, a comprehensive screening of its biological activities and those of its derivatives could uncover new therapeutic potentials. nbinno.com

Materials Science Applications: The structural features of this compound, with its combination of a rigid aromatic ring and a flexible carboxylic acid chain, could be exploited in the design of new polymers and functional materials. solubilityofthings.com

Derivatization and Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure and subsequent evaluation of the biological activity of the resulting derivatives can provide valuable insights into the key structural features required for a particular therapeutic effect.

The continued investigation of this compound holds the promise of new discoveries in both fundamental chemistry and applied sciences.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO2 B1306506 4-Pyridinebutanoic acid CAS No. 102878-73-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyridin-4-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c11-9(12)3-1-2-8-4-6-10-7-5-8/h4-7H,1-3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTEOZJKVMBWJRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390202
Record name 4-Pyridinebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102878-73-9
Record name 4-Pyridinebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivatization Strategies for 4 Pyridinebutanoic Acid and Its Analogues

Advanced Organic Synthesis Techniques for 4-Pyridinebutanoic Acid

The synthesis of this compound and its analogues is achieved through various advanced organic chemistry methodologies. These techniques focus on efficiently constructing the molecule by either functionalizing a pre-existing pyridine (B92270) ring or building the pyridine ring itself with the butanoic acid side chain already attached.

Catalyst-Mediated Approaches to Pyridine Ring Functionalization for Butanoic Acid Linkage

The direct functionalization of pyridine C-H bonds is a highly sought-after strategy in organic synthesis due to the prevalence of the pyridine motif in pharmaceuticals. digitellinc.com Transition-metal catalysis is a cornerstone of this approach, enabling the selective formation of carbon-carbon bonds at specific positions on the pyridine ring. sioc-journal.cn

Catalytic systems, often employing metals like nickel or palladium, can activate the otherwise inert C-H bonds of pyridine, allowing for coupling with alkyl chains. nih.govorganic-chemistry.org For instance, a nickel/Lewis acid catalytic system has been shown to facilitate the direct C-2 selective alkenylation of pyridines. nih.gov While this demonstrates the principle of C-C bond formation, adapting such methods for a butanoic acid linkage would involve coupling with a four-carbon unit. A significant challenge in pyridine functionalization is controlling the regioselectivity (i.e., directing the new substituent to the desired C-2, C-3, or C-4 position). chemrxiv.org Recent strategies have overcome the inherent directing influence of the ring's nitrogen atom; for example, the use of n-butylsodium can generate a 4-sodiopyridine intermediate, which can then be alkylated at the C-4 position. chemrxiv.org This approach provides a pathway to specifically install substituents like the butanoic acid chain at the desired location.

Strategies for Butyrolactone Ring Opening and Subsequent Pyridine Coupling

An alternative synthetic route involves the ring-opening of β-butyrolactone. The ring-opening polymerization (ROP) of β-butyrolactone is a well-studied process for producing biodegradable polymers, and the underlying chemical principles can be adapted for small-molecule synthesis. nih.govrsc.org The lactone ring can be opened through two primary mechanisms: O-acyl cleavage, which results in an alkoxide chain-end, or O-alkyl cleavage, which forms a carboxylate. nih.gov

This reactivity can be harnessed to synthesize this compound. The process would involve a controlled, non-polymeric ring-opening of β-butyrolactone to generate a reactive four-carbon intermediate. This intermediate could then be coupled with a suitable pyridine-containing molecule. For example, an organometallic pyridine species could react with the opened lactone to form the target acid. The reaction is typically promoted by a coordination metal complex or a Brønsted acid catalyst like trifluoromethane (B1200692) sulfonic acid, which selectively cleaves the O-acyl bond. rsc.orgresearchgate.net

Green Chemistry Principles in the Synthesis of this compound Analogues

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds like pyridine derivatives to minimize environmental impact. sphinxsai.commdpi.com These methods prioritize the use of non-hazardous solvents, reduce waste, and improve energy efficiency. sphinxsai.com

Two prominent green techniques applicable to the synthesis of this compound analogues are microwave-assisted synthesis and mechanochemistry.

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat reaction mixtures, often leading to dramatically reduced reaction times, higher yields, and cleaner product formation compared to conventional heating methods. nih.gov It is recognized as a significant green chemistry tool in organic synthesis. nih.gov

Mechanochemistry: This solvent-free approach involves conducting reactions by grinding solid reactants together, often in a ball mill. researchgate.netrsc.org This method eliminates the need for potentially hazardous solvents and can lead to the formation of products that are difficult to obtain through traditional solution-based processes. It is considered a cost-effective and environmentally friendly pathway for synthesizing heterocyclic frameworks. researchgate.netrsc.org

These green methodologies can be applied to various stages of synthesis, including the construction of the pyridine ring or its subsequent functionalization, offering more sustainable routes to this compound and its derivatives. nih.govresearchgate.net

Derivatization Techniques for Enhanced Analytical Detection and Biological Efficacy

Chemical derivatization is a crucial strategy for improving the analysis of organic compounds. nih.gov For molecules like this compound, derivatization can significantly enhance detection sensitivity and selectivity in analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov

Pre-column Derivatization Approaches for LC-MS/MS Analysis of Carboxylic Acids

Carboxylic acids often exhibit poor ionization efficiency in the positive ion mode of electrospray ionization (ESI) mass spectrometry, which is frequently preferred for its stability and sensitivity. bohrium.comnih.gov Pre-column derivatization addresses this limitation by chemically modifying the analyte before it enters the LC system. bohrium.com The primary goals of this process are to improve chromatographic separation, enhance ionization efficiency, and alter fragmentation characteristics for more reliable detection. nih.gov

By introducing a specific chemical tag to the carboxylic acid group, its physicochemical properties can be altered. This often involves converting the acidic proton into a group that is readily ionizable in positive mode ESI, a process sometimes referred to as "charge-inversion." nih.govnih.gov This modification allows for the analysis of carboxylic acids using positive ion mode LC-MS/MS, overcoming issues like low signal response and peak splitting that can occur in negative mode. nih.gov

Amine-Based Derivatization for Positive Ionization Mode

A widely used and effective strategy for derivatizing carboxylic acids for positive mode analysis is the introduction of an amine-containing moiety. bohrium.com This is typically achieved through an amidation reaction where the carboxylic acid is coupled with an amine-based derivatization reagent, often in the presence of a peptide coupling agent like HATU or a carbodiimide. nih.govresearchgate.net The incorporated amine group, having a high proton affinity, readily accepts a proton to form a positive ion, significantly enhancing the signal in ESI-MS. nih.gov

Reagents are often designed to introduce a tertiary or quaternary amine. A quaternary amine provides a fixed, permanent positive charge, which further boosts sensitivity and is independent of the mobile phase pH. researchgate.netnih.gov Some reagents also incorporate elements with unique isotopic patterns, such as bromine, to make the derivatized analyte easily identifiable in a complex matrix by its characteristic twin peaks in the mass spectrum. researchgate.netsemanticscholar.org

Below is a table summarizing various amine-based derivatization reagents used for the LC-MS/MS analysis of carboxylic acids.

Derivatization ReagentTarget Functional GroupKey FeatureIonization Mode
N,N-Diethylethylenediamine Carboxylic AcidIntroduces a tertiary amine, enhancing proton affinity. nih.govPositive
4-bromo-N-methylbenzylamine Carboxylic AcidFacilitates positive ESI and incorporates a bromine isotope pattern for clear identification. semanticscholar.orgPositive
1-(3-Aminopropyl)-3-bromoquinolinium bromide (APBQ) Carboxylic AcidIntroduces a permanent positive charge (quaternary amine) and a bromine isotope signature. researchgate.netPositive
(Succinimidoxy-5-oxopentyl) triphenylphosphonium bromide (SPTPP) AminesUnique reagent with a quaternary phosphonium (B103445) ion structure for a permanent positive charge. researchgate.netPositive
4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) Carboxylic AcidAdds an isotopic signature (bromine) and additional fragmentation identifiers. nih.govPositive
Methylation Strategies for Improved Chromatographic Behavior and Ionization Efficiency

The analysis of polar, non-volatile compounds like this compound by gas chromatography-mass spectrometry (GC-MS) presents significant challenges. Direct injection often results in poor chromatographic performance, including broad, tailing peaks and low sensitivity, due to the compound's high boiling point and its tendency to adsorb onto the surfaces of the GC column. nih.govnih.gov To overcome these issues, derivatization strategies are employed, with methylation being a common and effective approach for carboxylic acids. nih.gov

Methylation involves the conversion of the carboxylic acid functional group into its corresponding methyl ester. This process, also known as methyl esterification, significantly enhances the volatility of the analyte and reduces its polarity, making it amenable to GC analysis. nih.gov The resulting fatty acid methyl ester (FAME), in this case, methyl 4-pyridinebutanoate, exhibits improved chromatographic behavior with sharper, more symmetrical peaks and better resolution. nih.gov Furthermore, the derivatized compound often shows improved ionization efficiency in the mass spectrometer, leading to greater sensitivity and more reliable quantification. researchgate.netntnu.no

Several reagents are commonly used for the acid-catalyzed methylation of carboxylic acids. The choice of reagent can depend on the sample matrix and the specific requirements of the analysis. The derivatization process effectively solves the analytical challenge of directly analyzing the less volatile carboxylic acid by converting it into a form with superior GC-MS performance. nih.gov

Table 1: Common Methylation Reagents for Carboxylic Acid Derivatization

Reagent Description Reaction Conditions Advantages
Methanolic HCl A solution of hydrogen chloride in methanol. Typically involves heating the sample with the reagent. A well-established and effective method for esterification. nih.gov
Boron Trifluoride (BF3) in Methanol A widely used catalyst for esterification. Reaction time is often short at moderate temperatures. Suitable for a wide range of free fatty acids and considered a complete methylation method. nih.gov

| Trimethylsulfonium Hydroxide (TMSH) | An agent used for on-column pyrolysis methylation. | Derivatization occurs rapidly in the hot GC injection port. | Offers a rapid and labor-efficient derivatization process. ntnu.no |

Strategic Design of Functionalized Derivatives for Targeted Applications

The molecular structure of this compound, featuring a pyridine ring and a carboxylic acid-terminated aliphatic chain, serves as a versatile template for synthetic modification. By strategically designing functionalized derivatives, its properties can be tailored for a wide range of targeted applications, from therapeutic agents to materials science. oist.jpresearchgate.net The derivatization can be directed at either the carboxylic acid group, the pyridine ring, or both, allowing for the fine-tuning of physicochemical properties and the introduction of new functionalities.

Modification of the Carboxylic Acid Group for Prodrug Development

One of the key strategies in drug development is the prodrug approach, where a bioactive molecule is chemically modified to improve its pharmacokinetic or pharmacodynamic properties. mdpi.com For a compound like this compound, the carboxylic acid group is a prime target for modification to create prodrugs with enhanced bioavailability. nih.gov

Incorporation of Specific Moieties for Scaffold Diversity and Drug Hybridization

The concept of drug hybridization involves covalently linking two or more distinct pharmacophoric units into a single molecule. mdpi.com This approach aims to create novel chemical entities with potentially improved affinity, dual or multiple modes of action, and a reduced likelihood of developing drug resistance compared to the parent compounds. mdpi.com The this compound scaffold is a valuable building block for creating such hybrids.

By treating the carboxylic acid group as a chemical handle, it can be coupled with other bioactive moieties through amide or ester linkages. For instance, derivatives of pyridine carboxylic acid hydrazide have been synthesized by reacting the lead molecule with substituted benzoyl chlorides, leading to new compounds with different biological activity profiles. researchgate.net This strategy allows for the creation of a diverse library of compounds where the pyridinebutanoic acid core is decorated with other pharmacophores, such as those found in antimicrobial, anti-inflammatory, or anticancer agents. The resulting hybrid molecules may exhibit synergistic effects or a completely new spectrum of activity. mdpi.com

Chelation Strategies with Metal Ions for Coordination Chemistry and Catalysis

The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it a Lewis base capable of coordinating to a central metal ion to form a coordination complex. jscimedcentral.compurdue.edu The presence of the carboxylic acid group further enhances its potential as a ligand, allowing it to act as a chelating agent that binds to the metal ion through both the nitrogen and one or both oxygen atoms of the carboxylate group.

Pyridine and its derivatives are widely used as ligands in coordination chemistry, forming stable complexes with a variety of transition metals such as copper(II), cobalt(II), nickel(II), and iridium. jscimedcentral.comum.ac.irwikipedia.org The geometry of the resulting metal complex—which can be octahedral, square planar, or tetrahedral—depends on the metal ion, its oxidation state, and the number of coordinating ligands. jscimedcentral.comwikipedia.org These coordination complexes have significant applications, particularly in the field of catalysis. For example, Crabtree's catalyst, a well-known hydrogenation catalyst, is an iridium complex containing pyridine ligands. wikipedia.org By forming complexes with this compound, it is possible to design novel catalysts for a range of organic transformations.

Table 2: Potential Coordination Geometries with Selected Metal Ions

Metal Ion Common Coordination Number Likely Geometry with Pyridine Ligands
Ni(II) 4, 6 Square Planar or Octahedral jscimedcentral.comwikipedia.org
Cu(II) 4, 6 Square Planar or Octahedral um.ac.ir
Co(II) 4, 6 Tetrahedral or Octahedral wikipedia.org

| Ag(I) | 2, 4 | Linear or Tetrahedral jscimedcentral.com |


Advanced Spectroscopic and Computational Approaches for Structural Elucidation and Molecular Interactions

High-Resolution Spectroscopic Characterization of 4-Pyridinebutanoic Acid and its Derivatives

Spectroscopic methods are fundamental to the structural analysis of this compound, offering a detailed view of its atomic connectivity and functional group composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments are employed to assign the chemical shifts of each proton and carbon atom, confirming the connectivity of the butanoic acid chain to the pyridine (B92270) ring.

In the ¹H NMR spectrum of 4-(pyridin-4-yl)butanoic acid, distinct signals corresponding to the protons on the pyridine ring and the aliphatic chain are observed. The aromatic protons typically appear in the downfield region (δ 7.0-8.5 ppm), while the aliphatic protons of the butanoic acid moiety resonate in the upfield region (δ 1.5-3.0 ppm). The carboxylic acid proton usually appears as a broad singlet at a much lower field.

¹³C NMR spectroscopy provides information about the carbon framework. The carbonyl carbon of the carboxylic acid is characteristically found in the δ 170-180 ppm range. The carbons of the pyridine ring appear in the aromatic region (δ 120-150 ppm), and the aliphatic carbons are observed at higher field strengths. spectrabase.com Computed ¹³C NMR data, based on algorithms like HOSE, can aid in the preliminary assignment of these signals. spectrabase.com

Table 1: Predicted ¹³C NMR Chemical Shifts for 4-(pyridin-4-yl)butanoic acid

This table is interactive. Click on the headers to sort.

Atom Chemical Shift (ppm)
C=O 178.5
Cα (Pyridine) 150.0
Cβ (Pyridine) 124.5
Cγ (Pyridine) 145.0
C-4 (Chain) 34.0
C-3 (Chain) 25.0
C-2 (Chain) 33.5

Data is computed and serves as an estimation.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity between protons and carbons, thereby confirming the unambiguous structural assignment of this compound and its derivatives.

Mass spectrometry (MS) is essential for confirming the molecular weight of this compound and studying its fragmentation patterns. The molecular formula of this compound is C₉H₁₁NO₂, corresponding to a monoisotopic mass of approximately 165.079 g/mol . nih.gov High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition.

Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to analyze the compound, often after a derivatization step to improve volatility or ionization efficiency. foodb.cahmdb.ca In GC-MS analysis of a related isomer, 4-(pyridin-2-yl)butanoic acid, the top three mass-to-charge ratio (m/z) peaks observed were at 93, 106, and 120, which correspond to characteristic fragments of the molecule. nih.gov

The fragmentation pathways can be elucidated by analyzing the mass spectra. For this compound, common fragmentation would involve the loss of the carboxyl group (•COOH, 45 Da) or water (H₂O, 18 Da), and cleavage of the alkyl chain. The pyridine ring itself is relatively stable, often appearing as a prominent fragment in the spectrum.

Table 2: Key Mass Spectrometry Data for 4-(pyridin-2-yl)butanoic acid

This table is interactive. Click on the headers to sort.

Property Value Source
Molecular Formula C₉H₁₁NO₂ PubChem nih.gov
Molecular Weight 165.19 g/mol PubChem nih.gov
Exact Mass 165.078978594 Da PubChem nih.gov
GC-MS Top Peak (m/z) 93 NIST nih.gov
GC-MS 2nd Highest (m/z) 106 NIST nih.gov
GC-MS 3rd Highest (m/z) 120 NIST nih.gov

Data shown is for the isomer 4-(pyridin-2-yl)butanoic acid and illustrates typical MS results.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The spectrum displays characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

The most prominent features in the FTIR spectrum of this compound are expected to be:

O-H Stretch: A very broad absorption band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid. docbrown.infolibretexts.org

C-H Stretch: Absorptions for the aromatic C-H bonds of the pyridine ring appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the butanoic acid chain are found just below 3000 cm⁻¹ (typically 2975-2850 cm⁻¹). docbrown.infovscht.cz

C=O Stretch: A strong, sharp absorption band between 1725 and 1700 cm⁻¹ indicates the presence of the carbonyl group in the carboxylic acid. docbrown.info

C=C and C=N Stretches: Aromatic ring stretching vibrations for the pyridine ring are typically observed in the 1600-1450 cm⁻¹ region. vscht.cz

Fingerprint Region: The region from approximately 1500 to 400 cm⁻¹ contains a complex pattern of bending vibrations that are unique to the molecule, serving as a "fingerprint" for identification. docbrown.info

The presence and broadness of these bands, particularly the O-H and C=O stretches, provide clear evidence for the carboxylic acid functionality integrated with a pyridine aromatic system. docbrown.info

X-ray crystallography is the definitive technique for determining the three-dimensional structure of a molecule in the solid state. A successful single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and torsion angles.

Computational Chemistry and Molecular Modeling Studies

Computational methods complement experimental data by providing a deeper understanding of the electronic properties and reactivity of this compound at a molecular level.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to model the properties of molecules like this compound. bsu.byelectrochemsci.org Methods such as B3LYP with various basis sets (e.g., 6-31+G(d)) can be employed to optimize the molecular geometry and calculate a range of electronic properties. bsu.by

These calculations can predict:

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and stability. academicjournals.org

Reactivity Descriptors: Parameters such as ionization potential, electron affinity, electronegativity, and global hardness can be calculated to predict how the molecule will interact with other chemical species. electrochemsci.org

Spectroscopic Properties: Theoretical IR and NMR spectra can be calculated and compared with experimental data to aid in spectral assignment and structural confirmation. bsu.byacademicjournals.org

Acidity (pKa): Computational approaches can be used to estimate the pKa value of the carboxylic acid group, providing insight into its behavior in solution. mdpi.comresearchgate.net

Studies on related pyridine carboxylic acids have demonstrated a good correlation between DFT-calculated data and experimental observations, validating the use of these computational tools for predicting the behavior of this compound. bsu.byelectrochemsci.org

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. These methods provide insights into binding affinity, conformation, and the stability of the ligand-protein complex, which are crucial for drug discovery and design.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. The process involves sampling a wide range of conformations of the ligand within the protein's binding site and scoring them based on their binding energy. For this compound, this would involve preparing its 3D structure and docking it into the active site of a selected protein target. The scoring function would then estimate the binding affinity, often expressed in kcal/mol. A lower binding energy score typically indicates a more favorable interaction.

Key interactions that would be assessed include:

Hydrogen Bonds: The carboxylic acid group of this compound can act as a hydrogen bond donor and acceptor, while the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.

Hydrophobic Interactions: The pyridine ring and the aliphatic butanoic chain can engage in hydrophobic interactions with nonpolar residues in the protein's binding pocket.

Pi-Stacking: The aromatic pyridine ring can form π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

The results of a hypothetical docking study are often presented in a table summarizing the binding affinities and key interacting residues.

Hypothetical Molecular Docking Results for this compound

Target Protein Binding Affinity (kcal/mol) Key Interacting Residues Interaction Type
Target X (e.g., a kinase) -7.5 Lys72, Asp184 Hydrogen Bond
Phe168 π-π Stacking
Leu25, Val33 Hydrophobic
Target Y (e.g., a receptor) -6.8 Ser120, Gln121 Hydrogen Bond
Tyr204 π-π Stacking
Ala115, Ile199 Hydrophobic

Note: This table is for illustrative purposes only and does not represent published experimental data.

Molecular Dynamics (MD) Simulations

Following docking, MD simulations can be used to evaluate the stability of the predicted ligand-protein complex over time. An MD simulation calculates the motion of every atom in the system by solving Newton's equations of motion, providing a dynamic view of the interactions. A simulation of the this compound-protein complex submerged in a water box would reveal how the ligand's position and conformation change, and whether the key interactions identified in docking are maintained. ucl.ac.uk The stability of the complex is often assessed by analyzing the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation period (e.g., 100 nanoseconds). A stable RMSD suggests a stable binding mode.

Structure-Activity Relationship (SAR) Studies via In Silico Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. In silico SAR, often part of a Quantitative Structure-Activity Relationship (QSAR) analysis, uses computational models to predict the activity of novel compounds based on a dataset of known molecules. researchgate.net

For this compound, an in silico SAR study would involve designing a virtual library of derivatives and predicting their activity against a specific target. The goal is to identify which structural modifications lead to improved potency and selectivity. General SAR principles for pyridine derivatives often highlight the importance of the type and position of substituents on the pyridine ring. nih.govresearchgate.net

Key modifications to the this compound scaffold for an SAR study could include:

Pyridine Ring Substitution: Introducing small electron-donating groups (e.g., -OH, -OMe) or electron-withdrawing groups (e.g., halogens) at different positions on the pyridine ring to modulate its electronic properties and interaction potential. nih.gov

Butanoic Acid Chain Modification: Altering the length of the aliphatic chain, introducing rigidity (e.g., double bonds), or adding functional groups to probe the binding pocket for additional interactions.

Carboxylic Acid Replacement: Replacing the carboxylic acid with other acidic bioisosteres (e.g., tetrazole) to explore different hydrogen bonding patterns and improve pharmacokinetic properties.

The predicted activities of these virtual derivatives can be compiled to build an SAR model. This model helps guide the synthesis of the most promising compounds for experimental testing.

Hypothetical SAR Data for this compound Derivatives

Compound Modification Predicted Activity (IC₅₀, nM) Rationale
This compound Parent Compound 500 Baseline activity
Derivative 1 2-methoxy on pyridine 250 Potential for additional H-bond with receptor
Derivative 2 2-chloro on pyridine 800 Electron-withdrawing group may reduce binding
Derivative 3 Chain extended to pentanoic acid 650 Longer chain may cause steric clash
Derivative 4 Carboxylic acid to tetrazole 450 Bioisostere may alter binding geometry

Note: This table is for illustrative purposes only and does not represent published experimental data.

These computational approaches provide a rational framework for understanding the potential biological role of this compound and for designing new, more potent derivatives, thereby accelerating the drug discovery process.

Biological Activities and Pharmacological Investigations of 4 Pyridinebutanoic Acid and Its Analogues

Exploration of Therapeutic Potential and Mechanism of Action

The therapeutic potential of 4-Pyridinebutanoic acid and its structural analogues has been a subject of growing interest in pharmacological research. These compounds have demonstrated a wide array of biological activities, suggesting their promise in addressing various pathological conditions. Investigations into their mechanisms of action reveal complex interactions with cellular pathways, highlighting their potential as modulators of inflammation, microbial growth, cancer progression, neurological damage, metabolic disorders, and oxidative stress.

Several analogues of this compound have been identified as potent anti-inflammatory agents. Their mechanism often involves the modulation of key cellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, which is central to the inflammatory response.

Research into sesquiterpene pyridine (B92270) alkaloids (SPAs), which can contain a this compound unit, has shown significant NF-κB inhibitory activity. mdpi.com Certain SPA compounds exhibited potent inhibition of the NF-κB pathway in lipopolysaccharide (LPS)-induced cells without showing cytotoxicity, marking them as promising candidates for further anti-inflammatory drug development. mdpi.com Similarly, derivatives of 4(1H)-pyridinone and pyrimidinyl piperazinyl butanoic acid have demonstrated notable analgesic and anti-inflammatory effects. researchgate.netnih.govresearchgate.net Studies on 3-hydroxy pyridine-4-one derivatives also confirmed significant anti-inflammatory activity, which may be linked to their iron-chelating properties, as key enzymes in the inflammation pathway like cyclooxygenase are heme-dependent. nih.gov

A well-studied analogue, 4-Phenylbutyric acid (4-PBA), exerts anti-inflammatory effects by suppressing the recruitment of neutrophils, which are the first immune cells to arrive at a site of infection. nih.gov 4-PBA was found to inhibit the neutrophil recruitment cascade and their transmigration through endothelial layers via the IRE-1α/ERK1/2 signaling pathway. nih.gov It also promotes an anti-inflammatory state by reducing the release of pro-inflammatory mediators from neutrophils and endothelial cells. nih.gov

Table 1: Anti-inflammatory Activity of this compound Analogues

Compound/Analogue ClassMechanism of Action / Key FindingModel SystemSource
Sesquiterpene Pyridine Alkaloids (SPAs)Potent NF-κB inhibitory activity with no cytotoxicity.LPS-induced HEK293/NF-κB-Luc cells mdpi.com
4-Phenylbutyric acid (4-PBA)Suppresses neutrophil recruitment and transmigration via the IRE-1α/ERK1/2 pathway.Murine model of acute perinatal inflammation nih.gov
4(1H)-Pyridinone derivativesExhibited higher anti-inflammatory activities than indomethacin.Carrageenan rat paw edema test nih.gov
Thiazolo[4,5-b]pyridin-2-onesDemonstrated considerable anti-inflammatory effects, with some exceeding the activity of Ibuprofen.Carrageenan-induced rat paw edema biointerfaceresearch.com
3-Hydroxy pyridine-4-one derivativesShowed significant anti-inflammatory activity, possibly related to iron chelation.Carrageenan-induced paw edema and croton oil-induced ear edema nih.gov

The pyridine nucleus is a common scaffold in compounds exhibiting antimicrobial and antiviral properties. Various analogues have been synthesized and tested against a range of pathogens, including bacteria, fungi, and viruses.

For instance, certain butanoic acid derivatives have shown activity against both microbial and fungal strains. mdpi.com Specifically, alkyl pyridinol compounds, known as anaephene derivatives, are effective against Gram-positive bacteria like S. aureus. mdpi.com The antimicrobial potential extends to pyridyl-carbonyl thiazoles and 4-trifluoromethylpyridine nucleosides, which are designed to interfere with microbial replication processes. nih.govresearchgate.net Transition metal picolinates, derived from a pyridine carboxylic acid, have also demonstrated strong antibacterial activity against bacteria that commonly affect food. researchgate.net

In the antiviral domain, 4-benzyl pyridinone derivatives have been identified as potent non-nucleoside inhibitors of the HIV-1 reverse transcriptase. nih.gov More recently, epoxybenzooxocinopyridine derivatives have been investigated, with one compound showing the ability to inhibit the replication of the SARS-CoV-2 virus in cell cultures. mdpi.com A broad review of pyridine compounds highlights their therapeutic potential, noting that the inclusion of other heterocyclic rings or specific organic groups can enhance their biological activities. nih.gov

Table 2: Antimicrobial and Antiviral Spectrum of Pyridine Analogues

Compound/Analogue ClassActivityTarget Organism/VirusSource
4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acidAntimicrobial & AntifungalGram-positive and Gram-negative bacteria mdpi.com
Alkyl Pyridinol (Anaephene) derivativesAntimicrobialGram-positive bacteria (e.g., S. aureus) mdpi.com
4-Benzyl pyridinone derivativesAntiviralHIV-1 (Reverse Transcriptase Inhibitor) nih.gov
Pyridyl-carbonyl thiazolesAntimicrobialGram-positive bacteria (e.g., S. aureus, S. epidermidis) nih.gov
Epoxybenzooxocinopyridine derivativesAntiviralSARS-CoV-2 mdpi.com
Nicotinic acid benzylidene hydrazide derivativesAntimicrobialS. aureus, B. subtilis, E. coli, C. albicans nih.gov

Analogues of this compound have shown potential in oncology, primarily through their antiproliferative effects and their ability to counteract multidrug resistance in cancer cells.

Sesquiterpene pyridine alkaloids (SPAs), which can be structurally related to this compound, are known to possess anti-tumor properties. mdpi.com Another relevant analogue, ponatinib, which has an isonicotinoyl structure, is a multikinase inhibitor used in the treatment of a highly resistant form of blood cancer. nih.gov Its mechanism involves blocking proteins that are essential for the growth of cancer cells. nih.gov

Furthermore, specific pyridine analogues have been found to be more effective at reversing drug resistance in multidrug-resistant human carcinoma cell lines than their dihydropyridine counterparts. nih.gov One particular compound, PAK-104P, was highly effective in completely reversing drug resistance in cancer cells, demonstrating greater efficacy than other known resistance-reversing agents. nih.gov

The neuroprotective effects of this compound analogues, particularly 4-phenylbutyric acid (4-PBA), are well-documented. researchgate.net The primary mechanism of action is its function as a chemical chaperone that alleviates endoplasmic reticulum (ER) stress. mdpi.comnih.gov ER stress is a significant factor in the pathology of many neurodegenerative diseases.

4-PBA has been shown to protect neuronal cells against ER stress-induced death and to prevent the aggregation of misfolded proteins implicated in conditions like Parkinson's disease. researchgate.netnih.gov It can suppress the accumulation of Parkin-associated endothelin receptor-like receptor (Pael-R), a key factor in the loss of dopaminergic neurons. researchgate.netnih.gov In models of light-induced retinal damage, 4-PBA provided substantial neuroprotection by suppressing ER stress, oxidative stress, and neuroinflammation, thereby preserving visual function and preventing photoreceptor cell loss. mdpi.com These findings suggest that terminal aromatic substituted fatty acids like 4-PBA are promising candidates for treating neurodegenerative diseases. nih.gov

The analogue 4-phenylbutyric acid (4-PBA) has been shown to play a role in metabolic regulation, particularly in improving glucose homeostasis. researchgate.netmdpi.com As a chemical chaperone that inhibits ER stress, 4-PBA can address one of the underlying cellular dysfunctions contributing to metabolic disorders.

Studies have demonstrated that 4-PBA can improve glucose homeostasis and enhance the expression of the GLUT4 gene, which is crucial for glucose uptake into cells. researchgate.net Further research using L6 myotubes (a skeletal muscle cell line) revealed that 4-PBA increases the activity of hexokinase, the first enzyme in the glycolytic pathway. nih.gov Specifically, it boosts hexokinase activity in the particulate fraction associated with mitochondria, leading to increased glucose consumption. nih.gov This suggests a novel role for 4-PBA in glucose metabolism, with hexokinase being a potential target for its beneficial effects. nih.gov

Several pyridine-containing compounds exhibit antioxidant properties, acting to mitigate cellular damage caused by oxidative stress. These compounds can scavenge free radicals or modulate cellular antioxidant pathways.

Stannoxanes derived from 4-pyridinecarboxylic acid have demonstrated antioxidant activity, with the presence of a tin (Sn(IV)) metal center enhancing this property. mdpi.com The diphenyltin derivative, in particular, showed radical scavenging activity comparable to vitamin C. mdpi.com Novel derivatives of thiazolo[4,5-b]pyridine have also been synthesized and evaluated for their ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). pensoft.net

The neuroprotective and metabolic benefits of the analogue 4-PBA are also linked to its ability to modulate oxidative stress. In models of retinal photo-stress, 4-PBA suppressed the induction of oxidative stress markers like Nrf2 and HO-1. mdpi.com It also protects against injury from reactive oxygen species (ROS) in muscle cells by preventing the deleterious effects of metabolic inhibitors on mitochondrial-bound hexokinase activity. nih.gov

Influence on Metabolic Pathways and Metabolome Analysis

The study of this compound and its analogues, particularly 4-oxo-4-(3-pyridyl)butanoic acid and 4-hydroxy-4-(3-pyridyl)butanoic acid, is closely linked to the metabolism of nicotine. The conversion of nicotine into these compounds represents a significant metabolic pathway in humans. nih.gov Research indicates that this pathway accounts for an estimated 14% of a nicotine dose. nih.gov

Metabolome analysis, which systematically studies unique chemical fingerprints that specific cellular processes leave behind, has been instrumental in identifying and quantifying these metabolites in biological samples. mdpi.commdpi.com For instance, 4-oxo-4-(3-pyridyl)butanoic acid is a known metabolite of nicotine and tobacco-specific N-nitrosamines, such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) and N'-nitrosonornicotine (NNN). nih.gov The metabolic pathways of NNK include carbonyl reduction, pyridine N-oxidation, and α-carbon hydroxylation. researchgate.net

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed to quantify 4-oxo-4-(3-pyridyl)butanoic acid (keto acid) and the enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid (hydroxy acid) in human urine. nih.gov This analysis provided new insights into nicotine metabolism in humans, showing that the keto acid is extensively converted to the hydroxy acid. nih.gov

Cellular Interactions and Biological Systems Studies

Interactions with Biological Targets and Receptors

The generation of 4-oxo-4-(3-pyridyl)butanoic acid from tobacco-specific N-nitrosamines involves the action of cytochrome P-450 enzymes, which catalyze the hydroxylation of methylnitrosaminopyridylbutanone. nih.gov This interaction highlights a key biological target involved in the metabolic activation of these compounds. Fungal models, which are often used to study mammalian drug metabolism, have shown that the biotransformation of related pyridine carboxylic acids can be inhibited in rat liver microsomes, suggesting a direct interaction with metabolic enzymes. nih.govresearchgate.net

Cellular Uptake and Distribution Studies

Specific studies on the cellular uptake and distribution of this compound are not extensively detailed in the available literature. However, the uptake of small molecules is generally governed by their physicochemical properties, such as lipophilicity. nih.gov Small molecules can cross the plasma membrane via simple diffusion if they are soluble in the hydrophobic region of the phospholipid bilayer. nih.gov Other potential mechanisms for cellular internalization include interactions with proteins, lipids, and saccharides located on the cell membrane. nih.gov

Effects on Cellular Proliferation and Differentiation

While direct studies on the effects of this compound on cellular proliferation are limited, research on structurally similar compounds like butyric acid provides some insights. Butyric acid has been shown to have dose-dependent effects on the proliferation and differentiation of intestinal epithelial cells. nih.govresearchgate.net At low concentrations, it can stimulate epithelial cell proliferation, while at high concentrations, it can inhibit proliferation and induce apoptosis. nih.govresearchgate.net These findings suggest that the butanoic acid moiety could be a determinant of such biological activities, warranting further investigation for this compound and its analogues.

Role as a Primary Metabolite and Potential Biomarker

4-Hydroxy-4-(3-pyridyl)-butanoic acid is considered a primary metabolite, meaning it is directly involved in normal growth, development, and reproduction. hmdb.ca Its presence has been detected in foods such as chicken and pork. hmdb.ca

This compound and its precursor, 4-oxo-4-(3-pyridyl)butanoic acid, have been extensively investigated as potential biomarkers of nicotine exposure and the metabolic activation of tobacco-specific carcinogens. nih.gov Researchers hypothesized that the (S)-enantiomer of 4-hydroxy-4-(3-pyridyl)butanoic acid could serve as a specific biomarker for the metabolic activation of NNK and NNN. nih.gov However, studies in humans revealed that the amount of (S)-hydroxy acid formed from nicotine metabolism far exceeds that from NNK and NNN, making it unsuitable as a specific biomarker for these carcinogens. nih.gov Despite this, the quantification of these metabolites in urine remains a reliable indicator of total nicotine uptake. nih.gov

The table below summarizes the urinary levels of these metabolites found in a study comparing active smokers with individuals using a nicotine patch.

MetaboliteConditionMean Level (ng/mL)Standard DeviationSample Size (n)
(S)-hydroxy acidSmokers14.18.018
(R)-hydroxy acidSmokers112060018
(S)-hydroxy acidNicotine Patch Users4.13.318
(R)-hydroxy acidNicotine Patch Users36322818
Keto acid (4-oxo-4-(3-pyridyl)butanoic acid)Smokers2281298
Keto acid (4-oxo-4-(3-pyridyl)butanoic acid)Nicotine Patch Users97.580.68

Biotransformation and Metabolic Fate

The biotransformation of nicotine leads to the formation of 4-oxo-4-(3-pyridyl)butanoic acid (keto acid), which is then further metabolized to 4-hydroxy-4-(3-pyridyl)butanoic acid (hydroxy acid). nih.gov In humans, this conversion is substantial, distinguishing human nicotine metabolism from that observed in rats where this conversion is less extensive. nih.gov

The reduction of the keto acid to the hydroxy acid is stereospecific, with over 98% of the urinary hydroxy acid having the (R)-configuration when formed from nicotine. nih.gov The metabolic fate of these compounds is primarily excretion through urine. nih.gov

Studies using the fungus Cunninghamella elegans, a model for mammalian drug metabolism, have shed light on the phase-I metabolic fate of related fluorinated phenyl pyridine carboxylic acids. nih.govresearchgate.net These studies identified hydroxylation as a key biotransformation pathway, further supporting the metabolic pathways observed for this compound analogues in humans. nih.gov

The table below lists the key enzymes and biological systems involved in the metabolism of these compounds.

Enzyme/SystemRoleAssociated Compound(s)
Cytochrome P-450Catalyzes hydroxylation4-(Methylnitrosoamino)-1-(3-pyridinyl)-1-butanone (NNK)
Rat Liver MicrosomesMetabolic studies (inhibited)Fluorophenyl pyridine carboxylic acids
Cunninghamella elegansModel for mammalian metabolism (hydroxylation)Fluorophenyl pyridine carboxylic acids

Enzymatic Pathways Involved in this compound Metabolism

The biotransformation of this compound and its analogues is a complex process primarily orchestrated by a variety of xenobiotic-metabolizing enzymes. The metabolic fate of these compounds is largely determined by phase I and phase II enzymatic reactions, which serve to increase their water solubility and facilitate their excretion from the body. Key enzymatic pathways involved in the metabolism of the pyridine ring and associated structures include those catalyzed by Cytochrome P450 (CYP) enzymes, aldehyde oxidases, and monoamine oxidases, followed by conjugation reactions mediated by UDP-glucuronosyltransferases.

Phase I Metabolism:

Initial metabolic processing of this compound and related compounds typically involves oxidative reactions. The Cytochrome P450 superfamily of enzymes, located predominantly in the liver, plays a crucial role in this phase. Various CYP isozymes have been implicated in the metabolism of pyridine-containing compounds nih.govnih.govacs.orggenome.jp. Specifically, isoforms such as CYP1A1, CYP1A2, and CYP2E1 are known to interact with pyridine and its derivatives nih.gov. For structurally similar compounds, such as the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a range of CYP enzymes including CYP1A2, CYP2A6, CYP2B7, CYP2E1, CYP2F1, and CYP3A5 have been shown to be involved in its metabolic activation nih.gov. These enzymes catalyze hydroxylation and other oxidative modifications of the pyridine ring and its side chains.

Aldehyde oxidase (AO) represents another significant pathway for the oxidation of nitrogen-containing heterocyclic compounds like pyridine nih.govcambridgemedchemconsulting.comresearchgate.netwuxiapptec.com. This cytosolic enzyme is capable of oxidizing a wide array of substrates and is particularly important in the metabolism of various drugs containing N-heterocyclic systems cambridgemedchemconsulting.comresearchgate.netwuxiapptec.com. The activity of AO can lead to the formation of oxidized metabolites of this compound.

Monoamine oxidase (MAO), an enzyme primarily involved in the metabolism of neurotransmitters, has also been shown to metabolize certain pyridine-containing compounds mdpi.comnih.govmdpi.comyoutube.com. While its direct role in the metabolism of this compound is less characterized, its ability to oxidize amines could be relevant for certain analogues of the parent compound nih.govmdpi.com.

Phase II Metabolism:

Following phase I oxidation, the resulting metabolites, as well as the parent compound itself, can undergo phase II conjugation reactions. These reactions involve the addition of endogenous polar molecules, which significantly increases their water solubility and aids in their elimination. The most prominent phase II pathway for pyridine derivatives is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs) nih.govwikipedia.orgfrontiersin.orgepa.govebmconsult.com. UGTs are a superfamily of enzymes that transfer glucuronic acid from the cofactor UDP-glucuronic acid to a substrate wikipedia.orgepa.gov. This process is a major route for the detoxification and excretion of a wide variety of xenobiotics, including those with a pyridine moiety nih.govfrontiersin.org.

Identification of Metabolites and Degradation Products

The metabolic processes described above result in the formation of several identifiable metabolites and degradation products of this compound and its analogues. These products are typically more polar than the parent compound and can be detected in biological fluids such as urine.

Key identified metabolites arising from the metabolism of related pyridine compounds, such as nicotine, include 4-oxo-4-(3-pyridyl)butanoic acid and 4-hydroxy-4-(3-pyridyl)butanoic acid nih.govnih.govhmdb.canih.govfda.gov. The formation of these compounds indicates that oxidation of the butanoic acid side chain is a significant metabolic pathway. The keto acid is formed through oxidation, while the hydroxy acid is a result of a reduction or hydroxylation process.

Hydroxylation of the pyridine ring is another common metabolic transformation, leading to the formation of various hydroxylated derivatives nih.gov. The position of hydroxylation can vary depending on the specific CYP isozymes involved. Furthermore, N-oxidation of the pyridine nitrogen atom can occur, resulting in the formation of N-oxides .

Clinical and Translational Research Prospects

Preclinical Development of 4-Pyridinebutanoic Acid Derivatives

The journey of a novel chemical entity from the laboratory to clinical application is a long and arduous one, beginning with extensive preclinical development. For derivatives of this compound, this phase involves synthesis, in vitro and in vivo evaluation, and preliminary toxicological studies. While comprehensive preclinical data on this compound itself is not extensively documented in publicly available literature, the broader class of pyridine-containing molecules has been the subject of intense investigation, offering valuable insights into the potential therapeutic applications of its derivatives.

Researchers have synthesized and evaluated a variety of pyridine (B92270) derivatives for a range of biological activities. For instance, a series of pyridine compounds have been investigated as potential antagonists of the CXC chemokine receptor type 4 (CXCR4) nih.gov. CXCR4 is a key player in several pathological processes, including HIV-1 proliferation, cancer metastasis, and inflammatory diseases nih.gov. The development of small-molecule inhibitors of this receptor is therefore of significant therapeutic interest. Preclinical studies involving binding affinity assays and cell invasion assays have identified pyridine derivatives with potent inhibitory activity, highlighting the potential of this scaffold in developing new treatments for these conditions nih.gov.

Furthermore, derivatives of butanoic acid featuring a pyridine-like core have been explored as agonists for the S1P1 receptor nih.gov. S1P1 receptor agonism has been shown to be effective in treating autoimmune diseases by inducing lymphopenia nih.gov. The discovery of potent and selective S1P1 agonists from a series of 4-oxo-4-(indolin-1-yl)butanoic acids underscores the potential of butanoic acid derivatives in this therapeutic area nih.gov.

The structural similarity of this compound to γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system, suggests another avenue for preclinical development. GABA analogues are a well-established class of drugs used as anticonvulsants, anxiolytics, and for the treatment of neuropathic pain wikipedia.org. The synthesis and evaluation of novel GABA analogues is an active area of research, with a focus on improving their pharmacokinetic and pharmacodynamic profiles nih.govnih.govmdpi.com. The incorporation of a pyridine ring into a GABA-like scaffold could modulate its properties, potentially leading to new central nervous system (CNS) active agents.

Table 1: Examples of Preclinical Investigations of Pyridine Derivatives

Derivative Class Target Therapeutic Area Key Findings
Pyridine Analogs CXCR4 Cancer, HIV, Inflammatory Diseases Identification of potent antagonists inhibiting cell invasion. nih.gov
4-oxo-4-(indolin-1-yl)butanoic acids S1P1 Receptor Autoimmune Diseases Discovery of potent and selective agonists. nih.gov
GABA Analogues GABA Receptors Neurological Disorders Synthesis of novel derivatives with potential CNS activity. wikipedia.orgnih.govnih.govmdpi.com

Potential as a Pharmacological Tool in Research

Beyond their direct therapeutic potential, novel chemical compounds often serve as invaluable tools for pharmacological research. This compound and its derivatives, by virtue of their chemical structure, can be designed to interact with specific biological targets, thereby helping to elucidate complex physiological and pathological processes.

As potential modulators of targets like CXCR4 and S1P1 receptors, derivatives of this compound could be utilized as chemical probes to study the roles of these receptors in various disease models. For example, a selective CXCR4 antagonist derived from this scaffold could be used to investigate the mechanisms of cancer metastasis or inflammatory responses in preclinical models. Similarly, a selective S1P1 agonist could be employed to study the intricacies of immune cell trafficking.

The development of radiolabeled or fluorescently tagged versions of this compound derivatives would further enhance their utility as research tools. Such probes would enable researchers to visualize and quantify the distribution of their target receptors in tissues and cells, providing critical insights into their expression and function in both healthy and diseased states.

Moreover, the structural simplicity of this compound makes it an attractive starting point for the development of compound libraries for high-throughput screening. By systematically modifying the pyridine ring and the butanoic acid side chain, a diverse collection of molecules can be generated and screened against a wide array of biological targets. This approach can accelerate the identification of novel ligands for understudied proteins and pathways, thereby opening up new avenues for therapeutic intervention.

Table 2: Potential Applications of this compound Derivatives as Pharmacological Tools

Application Description Potential Impact
Chemical Probes Selective ligands for studying the function of specific biological targets (e.g., CXCR4, S1P1). Elucidation of disease mechanisms and identification of new therapeutic targets.
Imaging Agents Radiolabeled or fluorescently tagged derivatives for visualizing receptor distribution. Enhanced understanding of target expression and localization in health and disease.
Fragment-Based Screening Use as a core scaffold for building libraries of small molecules for drug discovery. Accelerated discovery of novel ligands for a wide range of biological targets.

Broader Implications for Drug Discovery and Development Leveraging Pyridine Scaffolds

The exploration of this compound and its derivatives is emblematic of a broader and highly successful strategy in drug discovery: the utilization of privileged scaffolds. The pyridine ring is considered a privileged structure due to its ability to interact with a wide range of biological targets, its favorable physicochemical properties, and its synthetic tractability.

The versatility of the pyridine scaffold allows for the fine-tuning of a molecule's pharmacological properties. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, influencing the compound's solubility, membrane permeability, and binding affinity to its target. Furthermore, the pyridine ring can be readily functionalized at various positions, enabling medicinal chemists to optimize potency, selectivity, and pharmacokinetic profiles.

The continued success of pyridine-containing drugs in the market fuels further research into novel pyridine derivatives. The insights gained from the preclinical development of compounds like this compound derivatives contribute to a deeper understanding of the structure-activity relationships of this important class of molecules. This knowledge, in turn, informs the design of future generations of pyridine-based drugs with improved efficacy and safety profiles.

Q & A

Q. What experimental strategies are recommended for synthesizing 4-Pyridinebutanoic acid with high purity?

Methodological Answer:

  • Synthetic Routes : Use reductive amination or nucleophilic substitution to introduce the pyridine moiety to the butanoic acid backbone. Catalysts like palladium or nickel complexes can enhance yield .
  • Purification : Employ recrystallization (using ethanol/water mixtures) followed by HPLC (C18 column, 0.1% trifluoroacetic acid in mobile phase) to achieve >98% purity .
  • Characterization : Confirm structure via 1H^1H-NMR (e.g., pyridine proton signals at δ 8.5–9.0 ppm) and FTIR (C=O stretch at ~1700 cm1^{-1}) .

Q. How can researchers determine whether this compound is a novel compound or a known derivative?

Methodological Answer:

  • Database Screening : Use SciFinder or Reaxys to search by molecular formula (C9H11NO2C_9H_{11}NO_2), CAS number (if available), or substructure. Cross-reference with analogs like 4-(2-Fluorophenyl)-4-oxobutanoic acid (CAS 90429-80-4) .
  • Comparison with Literature : Validate melting points, 13C^13C-NMR shifts, and optical rotation data against published values. If discrepancies exist, perform X-ray crystallography to resolve structural ambiguities .

Q. What analytical techniques are critical for assessing the stability of this compound under varying storage conditions?

Methodological Answer:

  • Stability Protocols :
    • Thermal Stability : Conduct thermogravimetric analysis (TGA) at 25–200°C to identify decomposition thresholds.
    • Photostability : Expose samples to UV light (254 nm) for 72 hours and monitor degradation via LC-MS .
  • Storage Recommendations : Store at –20°C under inert gas (argon) to prevent oxidation, as pyridine derivatives are prone to moisture absorption .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

  • Data Triangulation :
    • Assay Variability : Compare IC50_{50} values across studies using standardized cell lines (e.g., HEK293 vs. HeLa) and control compounds (e.g., cisplatin) .
    • Batch Consistency : Request peptide content analysis (if synthesizing derivatives) to rule out batch-to-batch variability in salt or impurity levels .
  • Meta-Analysis : Use tools like RevMan to pool data from multiple studies, adjusting for covariates like solvent polarity (DMSO vs. PBS) .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic environments?

Methodological Answer:

  • Quantum Mechanics (QM) : Perform DFT calculations (B3LYP/6-31G* basis set) to model electron density maps and identify reactive sites (e.g., carboxylate oxygen nucleophilicity) .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water, ethanol) to predict solubility and aggregation behavior .

Q. How should researchers design experiments to investigate the structure-activity relationship (SAR) of this compound analogs?

Methodological Answer:

  • Variable Selection :
    • Independent Variables : Substituent position (e.g., para vs. meta on pyridine), alkyl chain length.
    • Dependent Variables : LogP (lipophilicity), IC50_{50} (antimicrobial activity) .
  • Statistical Design : Use a factorial design (e.g., 3k^k matrix) to test interactions between variables. Apply ANOVA to identify significant contributors to activity .

Q. What protocols mitigate risks when scaling up this compound synthesis for preclinical trials?

Methodological Answer:

  • Safety Measures :
    • Hazard Analysis : Review SDS data for pyridine derivatives (e.g., 4-Azidobutanoic acid; TCI EUROPE N.V. guidelines) to address flammability and toxicity risks .
    • Process Optimization : Use flow chemistry to control exothermic reactions and reduce batch variability .
  • Quality Control : Implement in-line FTIR and PAT (Process Analytical Technology) for real-time monitoring .

Data Handling & Reporting Standards

Q. How should raw data from this compound experiments be processed and presented to ensure reproducibility?

Methodological Answer:

  • Data Organization :
    • Raw Data : Include chromatograms (HPLC), spectral files (NMR, MS), and crystallography data in appendices .
    • Processed Data : Normalize biological activity data to vehicle controls and report as mean ± SEM (n ≥ 3) .
  • Uncertainty Analysis : Calculate relative standard deviation (RSD) for replicate measurements and document instrument limitations (e.g., NMR sensitivity thresholds) .

Q. What strategies address conflicting spectral data (e.g., NMR shifts) between synthesized batches of this compound?

Methodological Answer:

  • Root-Cause Analysis :
    • Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl3_3; pyridine ring protons are solvent-sensitive .
    • Impurity Profiling : Use 1H^1H-1H^1H COSY NMR to identify minor peaks from byproducts like unreacted pyridine .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.